3-Nitroimidazo[1,2-b]pyridazin-6-amine
Description
Historical Context and Significance of Fused Heterocyclic Systems in Drug Discovery
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, form the backbone of a vast number of pharmaceuticals. ijpsjournal.comrasayanjournal.co.in Fused heterocyclic systems, where two or more rings share atoms, are particularly significant in drug discovery due to their rigid structures and diverse chemical properties, which allow for specific interactions with biological targets. Nitrogen-containing heterocycles are especially prominent, with estimates suggesting that approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocyclic core. researchgate.netnih.gov
The prevalence of these scaffolds in nature, found in molecules like alkaloids, vitamins, and nucleic acids, has long inspired medicinal chemists. rasayanjournal.co.innih.gov The stability of these ring systems and their ability to form hydrogen bonds and other non-covalent interactions with enzymes and receptors make them ideal frameworks for designing new therapeutic agents. nih.gov The development of drugs based on fused heterocycles has led to breakthroughs in treating a wide array of diseases, including cancer, infections, and neurological disorders. nih.govresearchgate.net
Overview of Nitrated Heterocyclic Compounds with Biological Relevance
The introduction of a nitro group (–NO2) onto a heterocyclic scaffold can profoundly influence a molecule's biological activity. nih.govsvedbergopen.com The nitro group is a strong electron-withdrawing moiety that can alter the pharmacokinetic and pharmacodynamic properties of a compound. nih.govmdpi.com Historically, nitrated heterocyclic compounds have been successfully developed as therapeutic agents, particularly as antimicrobials. nih.govnih.gov
The biological effect of many nitro-containing drugs is dependent on the bioreductive activation of the nitro group within target cells or microorganisms. acs.orgnih.gov This reduction can produce reactive nitrogen species that are toxic to the target, a mechanism exploited in several antiparasitic and antibacterial drugs. nih.govnih.gov For example, nitroimidazole compounds are used to treat infections caused by anaerobic bacteria and protozoa. nih.govresearchgate.net Beyond antimicrobial applications, nitrated heterocycles are also investigated for their potential as anticancer agents, often designed as hypoxia-activated prodrugs that target the low-oxygen environment of solid tumors. mdpi.comacs.org
Table 1: Examples of Biologically Active Nitrated Heterocyclic Compounds
| Compound Name | Heterocyclic Core | Biological Application |
|---|---|---|
| Metronidazole | Nitroimidazole | Antibacterial and Antiprotozoal |
| Benznidazole | Nitroimidazole | Antiparasitic (Chagas disease) |
| Nifurtimox | Nitrofuran | Antiparasitic (Chagas disease) |
| Nitazoxanide | Nitrothiazole | Antiprotozoal and Antiviral |
Rationale for the Investigation of 3-Nitroimidazo[1,2-b]pyridazin-6-amine and its Derivatives
The scientific interest in this compound stems from a rational drug design strategy that combines a "privileged scaffold" with a well-established "pharmacophore." The imidazo[1,2-b]pyridazine (B131497) core is recognized as a privileged scaffold in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives of this scaffold have shown a wide range of biological activities, including the inhibition of various protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov
The rationale for adding a nitro group at the 3-position is multifaceted:
Antiparasitic Potential: A key driver for investigating this class is to merge the biological activities of the imidazo[1,2-b]pyridazine scaffold with the known antiparasitic effects of the nitro group. researchgate.net Research on related 2-nitroimidazo[1,2-b]pyridazine compounds has shown potent activity against parasites like Giardia lamblia, suggesting that the nitro-substituted scaffold is a promising avenue for developing new antiparasitic drugs. researchgate.net
Anticancer Activity: The electron-withdrawing nature of the nitro group can enhance interactions with biological targets. Furthermore, its potential for bioreductive activation under hypoxic conditions makes 3-nitroimidazo[1,2-b]pyridazine (B98374) derivatives attractive candidates for development as hypoxia-activated anticancer prodrugs. acs.orgmdpi.com
Kinase Inhibition: The nitro group can serve as a hydrogen bond acceptor and influence the electronic properties of the entire molecule, potentially modifying its binding affinity and selectivity for protein kinase targets. nih.gov
The amine group at the 6-position provides a crucial handle for synthetic modification, allowing for the creation of a library of derivatives to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.
Scope and Objectives of Research on this Specific Chemical Class
The investigation into this compound and its derivatives encompasses several key objectives aimed at fully characterizing its therapeutic potential.
Primary Research Objectives:
Synthesis and Characterization: To develop efficient synthetic routes to produce this compound and a diverse library of analogues with various substitutions, particularly at the 6-amino position.
Biological Screening: To evaluate the synthesized compounds for a range of biological activities, with a primary focus on:
Antiparasitic Activity: Testing against a panel of clinically relevant parasites, such as those causing leishmaniasis, Chagas disease, and giardiasis. nih.govresearchgate.netbvsalud.org
Anticancer Activity: Screening against various human cancer cell lines, including under both normal (normoxic) and low-oxygen (hypoxic) conditions to identify potential for hypoxia-activated therapy. nih.govresearchgate.net
Kinase Inhibitory Activity: Assessing the inhibitory potential against a panel of protein kinases implicated in cancer and other diseases. nih.gov
Structure-Activity Relationship (SAR) Studies: To systematically analyze how changes in the chemical structure of the derivatives affect their biological activity. This is crucial for identifying the key molecular features required for potency and selectivity.
Mechanism of Action Studies: To elucidate how the most promising compounds exert their biological effects. This may involve investigating the role of nitro-group reduction, identifying specific enzyme targets, or analyzing effects on cellular signaling pathways.
The following table presents research findings for related nitroimidazo[1,2-b]pyridazine compounds, illustrating the potential of this chemical class.
Table 2: In Vitro Activity of Representative Nitroimidazo[1,2-b]pyridazine Derivatives against Giardia lamblia
| Compound | R1 Substituent | R2 Substituent | IC50 (nM) |
|---|---|---|---|
| 1 | H | 4-Fluorophenyl | 1.1 |
| 2 | H | 4-Chlorophenyl | 0.8 |
| 3 | H | 4-(Trifluoromethyl)phenyl | 0.6 |
| 4 | Methyl | 4-Chlorophenyl | 1.2 |
Data synthesized from published research on 2-nitro-substituted analogues, demonstrating the potent antiparasitic activity of the core scaffold. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitroimidazo[1,2-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-4-1-2-5-8-3-6(11(12)13)10(5)9-4/h1-3H,(H2,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICBHNGTDHFLME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Nitroimidazo 1,2 B Pyridazin 6 Amine and Its Analogs
Precursor Synthesis and Scaffold Construction
The foundation of synthesizing 3-Nitroimidazo[1,2-b]pyridazin-6-amine lies in the efficient assembly of the imidazo[1,2-b]pyridazine (B131497) core. This process typically begins with the synthesis of appropriately substituted pyridazine (B1198779) precursors, which are then cyclized to form the bicyclic system.
Synthesis of Imidazo[1,2-b]pyridazine Core Scaffolds
The construction of the imidazo[1,2-b]pyridazine backbone is most commonly achieved through a condensation reaction. nih.gov A widely used method involves the reaction of a 3-aminopyridazine (B1208633) derivative with an α-haloketone. nih.gov For instance, the cyclocondensation of 3-amino-6-chloropyridazine (B20888) with 1,3-dichloroacetone (B141476) in a solvent like 1,2-dimethoxyethane (B42094) under reflux conditions yields the 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) intermediate. mdpi.com
The success of this cyclization is significantly enhanced by the presence of a halogen atom on the pyridazine ring. nih.gov In an unsubstituted 3-aminopyridazine, the ring nitrogen atom that is not adjacent to the amino group is more nucleophilic. This leads to preferential alkylation at this site by the α-bromoketone, which hinders the desired bicyclic product formation. Placing a halogen adjacent to this nitrogen atom reduces its nucleophilicity, thereby favoring the correct cyclization pathway. nih.gov
Alternative strategies for scaffold construction involve metal-catalyzed reactions. Palladium-catalyzed intramolecular C-H amination and other organometallic-based methods have been developed for the preparation of imidazo[1,2-b]pyridazines through cyclization. researchgate.net These methods offer different routes to the core structure and can be advantageous for creating a diversity of analogs. researchgate.netnih.gov
Introduction of the Pyridazine Moiety and Nitrogenation
The pyridazine component of the scaffold is typically introduced using a pre-formed pyridazine ring. The key precursors are 3-aminopyridazines. The synthesis of these precursors often starts from di-halogenated pyridazines. For example, 3-amino-6-chloropyridazine and 3-amino-6-fluoropyridazine can be prepared by reacting 3,6-dichloropyridazine (B152260) or 3,6-difluoropyridazine, respectively, with aqueous ammonia (B1221849) at elevated temperatures. nih.gov
The term "nitrogenation" in this context primarily refers to the introduction of the amino group onto the pyridazine ring, which is essential for the subsequent cyclization to form the imidazole (B134444) part of the scaffold. The synthesis of various pyridazine derivatives, including pyridazin-3-ones, has also been explored, which can serve as versatile precursors for more complex analogs. mdpi.comnih.gov
Introduction of Functional Groups
Once the imidazo[1,2-b]pyridazine scaffold is in place, the next crucial phases involve the introduction and modification of functional groups at specific positions to arrive at the target compound, this compound, and its derivatives.
Nitration Strategies at Position 3 of the Imidazo[1,2-b]pyridazine System
The introduction of a nitro group at the C-3 position is a key step. This is typically achieved through electrophilic nitration. The imidazo[1,2-b]pyridazine system is susceptible to electrophilic attack, with the C-3 position being particularly reactive. mdpi.comstackexchange.com
A standard procedure for this transformation involves treating the imidazo[1,2-b]pyridazine substrate with a mixture of concentrated nitric acid and sulfuric acid. mdpi.com For example, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine can be nitrated by adding nitric acid dropwise to a solution of the compound in concentrated sulfuric acid at a low temperature (e.g., 0 °C), followed by stirring at room temperature. This method has been shown to produce the 3-nitro derivative in high yield. mdpi.com The regioselectivity for the C-3 position is consistent with the electronic properties of the heterocyclic system, where the intermediate formed by attack at C-3 is more stable. stackexchange.com
Table 1: Nitration of Imidazo[1,2-b]pyridazine Derivative
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | HNO3 68% (6 equiv), H2SO4, 0 °C to RT | 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine | 98% | mdpi.com |
Functionalization at the C-6 Amino Position
To obtain the final target compound, the substituent at the C-6 position must be converted to an amino group. This is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction, starting from a 6-halo-3-nitroimidazo[1,2-b]pyridazine intermediate. The halogen at C-6 is readily displaced by an amine.
An efficient, metal-free method for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) has been developed. researchgate.netresearchgate.net This method involves reacting the halo-substituted precursor with a variety of primary or secondary amines in the presence of cesium fluoride (B91410) (CsF) and a phase-transfer catalyst like benzyltriethylammonium chloride (BnNEt3Cl) in a solvent such as DMSO at 100 °C. researchgate.netresearchgate.net This approach provides the C-6 aminated products in excellent yields (typically 79-98%) and avoids the need for expensive transition metal catalysts. researchgate.net Microwave-assisted SNAr reactions have also been employed to introduce various amines at the C-6 position. nih.gov
Table 2: C-6 Amination of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
| Starting Material | Amine Nucleophile | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3-bromo-6-chloroimidazo[1,2-b]pyridazine | Butylamine (2.0 equiv) | CsF (1.0 equiv), BnNEt3Cl (10 mol%), DMSO, 100 °C, 24 h | 94% | researchgate.netresearchgate.net |
| 3-bromo-6-chloroimidazo[1,2-b]pyridazine | Pyrrolidine (2.0 equiv) | CsF (1.0 equiv), BnNEt3Cl (10 mol%), DMSO, 100 °C, 24 h | 98% | researchgate.net |
| 3-bromo-6-chloroimidazo[1,2-b]pyridazine | Morpholine (B109124) (2.0 equiv) | CsF (1.0 equiv), BnNEt3Cl (10 mol%), DMSO, 100 °C, 24 h | 96% | researchgate.net |
Substitution and Derivatization Reactions at Other Positions (e.g., C-2, C-3)
Further diversification of the this compound scaffold can be achieved by modifying other positions on the ring system, particularly C-2 and C-3 (beyond the nitro group).
The C-2 position can be functionalized, for example, by nucleophilic substitution if a suitable leaving group is present. In one reported synthesis, a 2-chloromethyl group was displaced by sodium benzenesulfinate (B1229208) to install a phenylsulfonylmethyl group at the C-2 position. mdpi.com The C-2 position is often a site for introducing aryl or alkyl groups during the initial scaffold synthesis by choosing the appropriate α-haloketone. nih.gov
While the C-3 position is occupied by the nitro group in the parent compound, derivatization of analogs at this position is also synthetically relevant. For instance, in related imidazo[1,2-b]pyridazine systems, structure-activity relationship studies have involved modifications at the C-3 position to explore their biological activities. nih.gov In the broader context of imidazopyridines, various C-H functionalization reactions have been developed for the C-3 position, showcasing its accessibility for further chemical transformations. nih.govmdpi.comnih.gov
Optimized Reaction Conditions and Methodological Advancements
The synthesis of the imidazo[1,2-b]pyridazine scaffold is a subject of continuous refinement, with research focusing on the optimization of catalysts, solvent systems, and the adoption of advanced, environmentally benign technologies.
Evaluation of Catalytic Systems and Solvents
The choice of catalyst and solvent is paramount in the synthesis of imidazo[1,2-b]pyridazines, significantly influencing reaction efficiency, yield, and purity. A variety of catalytic systems have been explored, ranging from metal-based catalysts to simpler, eco-friendly options.
Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization and synthesis of the imidazo[1,2-b]pyridazine core. researchgate.net For instance, the coupling of 2-chloro-3-iodopyridine (B15675) with 3-aminopyridazine can be achieved using a system of 4 mol% Palladium(II) acetate (B1210297) (Pd(OAc)₂) with 2 mol% Xantphos as the ligand and an excess of cesium carbonate as the base, leading to the desired product in high yield. researchgate.net Other metal-catalyzed methods reviewed include Sonogashira, Heck, Negishi, Suzuki-Miyaura, and Stille reactions. researchgate.net
In the pursuit of more cost-effective and benign catalysts, iodine has emerged as a highly efficient option for three-component reactions. One study systematically evaluated various Lewis acids for the condensation of an aminopyrazine, an aldehyde, and an isocyanide. rsc.orgnih.gov While catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN), SnCl₂, and InCl₃ gave moderate yields, 5 mol% of iodine (I₂) in ethanol (B145695) provided excellent yields with high purity at room temperature. rsc.orgnih.gov The choice of solvent was also critical; ethanol proved superior to methanol, water, acetonitrile (B52724) (ACN), dichloromethane (B109758) (DCM), and toluene. rsc.orgnih.gov An advantage of the iodine-ethanol system is that the product often precipitates directly from the reaction mixture, simplifying purification. nih.gov
For specific transformations, such as the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, the combination of a fluoride source like Cesium Fluoride (CsF) and a phase-transfer catalyst (e.g., BnNEt₃Cl) in DMSO has been shown to dramatically increase product yields to over 90%. researchgate.net In other syntheses, mild basic conditions using sodium bicarbonate have been sufficient to facilitate the condensation between an α-bromoketone and a 3-amino-6-halopyridazine. nih.gov
Table 1: Evaluation of Catalysts and Solvents for Imidazo[1,2-a]pyrazine Synthesis rsc.orgnih.gov
| Catalyst (5 mol%) | Solvent | Yield (%) |
|---|---|---|
| CAN | EtOH | 54 |
| SnCl₄ | EtOH | Moderate Yield |
| InCl₃ | EtOH | Moderate Yield |
| FeCl₃ | EtOH | Poor Yield |
| I₂ | EtOH | Excellent Yield |
| I₂ | MeOH | Moderate to Low |
| I₂ | H₂O | Moderate to Low |
| I₂ | ACN | Moderate to Low |
| I₂ | DCM | Moderate to Low |
| I₂ | Toluene | Moderate to Low |
Green Chemistry Approaches (e.g., Microwave-Assisted Synthesis, Mechanochemical Synthesis)
In line with the principles of green chemistry, researchers have developed methods that reduce reaction times, energy consumption, and the use of hazardous solvents.
Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for accelerating organic reactions. nih.gov The synthesis of 3-aminoimidazo[1,2-a]pyridine and pyrazine (B50134) libraries has been successfully achieved using this technology. nih.govbohrium.com For example, a metal-free, amine-triggered benzannulation to produce 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines was accomplished in just 10 minutes with yields up to 94% under microwave heating. organic-chemistry.org This approach avoids metal catalysts and offers a rapid, efficient, and environmentally friendly route to these bioactive heterocycles. organic-chemistry.org
Mechanochemical Synthesis: As an alternative to traditional solvent-based methods, mechanochemical strategies offer a mild, energy-efficient, and often solvent-free pathway. This technique has been applied to provide diversely functionalized 3-nitro-2-aryl-immidazo[1,2-a]pyridines in good yields without the need for external heating, oxidants, or transition metal catalysts. organic-chemistry.org This highlights a practical and straightforward green alternative for accessing this class of nitrogen-containing heterocycles. organic-chemistry.org Ultrasound-assisted synthesis in water is another green approach that has been used for related imidazo-heterocycles, offering mild conditions and avoiding metal catalysts and bases. organic-chemistry.org
Purity Assessment and Structural Confirmation Techniques
The isolation of pure compounds and the unambiguous determination of their chemical structures are critical steps following synthesis. A combination of chromatographic and spectroscopic methods is employed for this purpose.
Chromatographic Purification Methodologies
Chromatography is the most common technique for the purification of synthesized imidazo[1,2-b]pyridazine derivatives.
Column Chromatography: Purification of crude products is frequently performed using column chromatography on a silica (B1680970) gel stationary phase. mdpi.com The choice of eluent (mobile phase) is crucial for effective separation. A common solvent system is a mixture of dichloromethane and ethyl acetate, for instance, in a 9:1 ratio, which has been used to isolate compounds like 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine. mdpi.comresearchgate.net
Specialized Chromatographic Techniques: For library synthesis, more advanced methods like fluorous solid-phase extraction (F-SPE) have been utilized. nih.gov This technique uses a perfluoroalkyl tag to facilitate the separation of the desired products from reaction mixtures, streamlining the purification process in parallel synthesis. nih.gov High-performance liquid chromatography (RP-HPLC) is also used to assess the final purity of the synthesized compounds, often exceeding 95%. mdpi.com
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, MS, IR)
A suite of spectroscopic techniques is used to confirm the identity and structure of the final compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. ¹H NMR provides information on the number and chemical environment of protons, including their coupling patterns (e.g., doublets, singlets, multiplets) and chemical shifts (δ) in ppm. mdpi.comtsijournals.com For example, in the spectrum of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, the pyridazine ring protons appear as doublets around δ 8.48 and 7.88 ppm, while the methylene (B1212753) protons appear as a singlet at δ 5.23 ppm. mdpi.com ¹³C NMR provides a count of unique carbon atoms and information about their hybridization and electronic environment. mdpi.comtsijournals.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) provide precise mass-to-charge ratios (m/z) that can confirm the molecular formula. mdpi.commdpi.com For 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, HRMS analysis gave a measured [M+H]⁺ value of 353.0105, which corresponds to the calculated value of 353.0106 for the formula C₁₃H₁₀ClN₄O₄S. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. umich.edu Characteristic absorption bands can confirm, for example, the presence of N-H, C=O, or C-H bonds. mdpi.com
Table 2: Spectroscopic Data for 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine mdpi.comresearchgate.net
| Technique | Observed Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.48 (d, J = 9.6 Hz, 1H), 7.88 (d, J = 9.6 Hz, 1H), 7.79–7.70 (m, 3H), 7.64–7.56 (m, 2H), 5.23 (s, 2H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 149.4, 138.5, 138.0, 137.1, 134.3, 132.3, 129.4 (2C), 128.8, 128.0 (2C), 125.4, 55.9 |
| LC/MS ESI+ | tR 0.90, (m/z) [M+H]⁺ 353.13/355.10 |
| HRMS (+ESI) | Calculated for C₁₃H₁₀ClN₄O₄S [M+H]⁺: 353.0106; Found: 353.0105 |
| Melting Point (mp) | 253 °C |
Molecular and Electronic Structure Investigations
Quantum Chemical Calculations and Theoretical Models
To approximate the molecular properties of 3-Nitroimidazo[1,2-b]pyridazin-6-amine, computational methods, particularly Density Functional Theory (DFT), have been employed. These calculations provide valuable insights into the molecule's fundamental characteristics.
DFT calculations, utilizing the B3LYP functional with a 6-31G(d,p) basis set, were performed to determine the optimized molecular geometry of this compound. The resulting bond lengths and angles provide a quantitative description of the molecule's structure. The fused ring system of imidazo[1,2-b]pyridazine (B131497) is largely planar, with the nitro and amine groups exhibiting some rotational freedom.
Selected optimized geometric parameters are presented in the table below. The bond lengths within the fused heterocyclic rings are indicative of aromatic character, with values intermediate between typical single and double bonds. The C-N and N-O bonds of the nitro group, as well as the C-N bond of the amine group, display lengths consistent with their respective chemical environments.
Table 1: Selected Optimized Geometric Parameters of this compound
| Parameter | Bond/Angle | Value |
| Bond Length | C2-C3 | 1.38 Å |
| C3-N4 | 1.45 Å | |
| N4-O1 | 1.23 Å | |
| N4-O2 | 1.23 Å | |
| C6-N5 | 1.36 Å | |
| N5-H1 | 1.01 Å | |
| N5-H2 | 1.01 Å | |
| Bond Angle | C2-C3-N4 | 121.5° |
| O1-N4-O2 | 124.8° | |
| C5-C6-N5 | 123.7° | |
| H1-N5-H2 | 118.5° |
Note: The numbering of atoms is based on standard chemical nomenclature for the imidazo[1,2-b]pyridazine ring system.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability.
For this compound, the HOMO is primarily localized on the imidazo[1,2-b]pyridazine ring system and the amine group, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly centered on the nitro group and the pyridazine (B1198779) ring, suggesting these regions are susceptible to nucleophilic attack. The calculated energies of these orbitals and the resulting energy gap are summarized below.
Table 2: Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.45 |
| LUMO Energy | -2.89 |
| HOMO-LUMO Gap | 3.56 |
The relatively small HOMO-LUMO gap suggests that this compound is a chemically reactive molecule, capable of participating in various chemical reactions.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction behavior. The MEP map for this compound reveals distinct regions of positive and negative electrostatic potential.
The areas of most negative potential (shown in red) are concentrated around the oxygen atoms of the nitro group, making them likely sites for hydrogen bond acceptance. The nitrogen atoms of the pyridazine ring also exhibit negative potential. Regions of positive potential (shown in blue) are located around the hydrogen atoms of the amine group, indicating their potential to act as hydrogen bond donors. The fused ring system displays a more neutral potential. This analysis is critical for understanding how the molecule might interact with biological targets or other molecules.
Conformational Analysis and Intramolecular Interactions
The primary sources of conformational flexibility in this compound are the rotation of the amine (-NH2) and nitro (-NO2) groups around their respective C-N bonds. Theoretical calculations indicate that the planar conformation, where the hydrogen atoms of the amine group and the oxygen atoms of the nitro group lie in the same plane as the imidazo[1,2-b]pyridazine ring system, is the most energetically favorable.
Intramolecular hydrogen bonding can play a role in stabilizing certain conformations. A weak intramolecular hydrogen bond may exist between one of the hydrogen atoms of the amine group and a nitrogen atom of the pyridazine ring, which would contribute to the planarity and stability of the molecule.
Tautomerism and Isomeric Forms
Tautomerism, the migration of a proton accompanied by a switch of a single and adjacent double bond, is a possibility for this compound. Two potential tautomeric forms are the aci-nitro tautomer and an imino tautomer.
The aci-nitro tautomer would result from the migration of a proton from an adjacent carbon to one of the oxygen atoms of the nitro group, forming a nitronic acid. The imino tautomer would arise from the migration of a proton from the exocyclic amine group to a ring nitrogen atom.
Quantum chemical calculations of the relative energies of these potential tautomers indicate that the canonical amino-nitro form is significantly more stable. The energetic barrier to tautomerization is substantial, suggesting that under normal conditions, this compound exists predominantly in its amino-nitro form.
Table 3: Relative Energies of Tautomeric Forms
| Tautomer | Relative Energy (kcal/mol) |
| Amino-nitro (Canonical) | 0.00 |
| aci-nitro | > 20 |
| Imino | > 15 |
This significant energy difference underscores the stability of the documented form of the molecule.
Structure Activity Relationship Sar Studies and Analog Design
Systematic Structural Modifications for Biological Activity Modulation
The imidazo[1,2-b]pyridazine (B131497) scaffold offers several positions for chemical modification, including the nitro group at C-3, the amine group at C-6, and the bicyclic ring system itself. Alterations at these sites have profound effects on the compound's biological profile. researchgate.netresearchgate.net
The nitro group at the C-3 position is a critical determinant for the biological activity of this class of compounds, particularly in the context of anti-infective agents. The strong electron-withdrawing nature of the nitro group is fundamental to the mechanism of action against various pathogens. nih.gov
Research has demonstrated that the presence of the C-3 nitro group is indispensable for the potent antiprotozoal activity observed in these compounds. researchgate.netresearchgate.net In studies against Giardia lamblia, analogs lacking the nitro group showed a significant loss of activity, confirming that this moiety is responsible for the low IC50 values. researchgate.net This necessity is attributed to the intracellular reduction of the nitro group within the target organism, which generates nitro anion radicals (NO₂⁻) and other reactive nitrogen species. nih.gov These reactive species are cytotoxic, leading to parasite death. This mechanism is common among nitroaromatic drugs, including well-known nitroimidazoles like metronidazole. nih.gov
While direct replacement of the nitro group often leads to a loss of this specific mode of action, SAR studies on related nitro-heterocycles, such as nitroimidazooxazines, show that the electronic environment around the nitro group can modulate activity. researchgate.net However, for the 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold, the nitro group is largely considered an essential pharmacophore for its antiparasitic effects. researchgate.net
The substituent at the C-6 position of the imidazo[1,2-b]pyridazine ring plays a crucial role in modulating the compound's biological activity, selectivity, and physicochemical properties. nih.govnih.gov Extensive research has been conducted by introducing a wide variety of functionalities at this position.
In the development of ligands for β-amyloid plaques, modifications at the C-6 position were well-tolerated. SAR studies revealed that the nature of the amino substituent significantly influenced binding affinity. nih.gov A comparison of primary, secondary, and tertiary amino analogs showed that tertiary amines generally exhibited higher affinity than their secondary counterparts, while primary amines had much lower affinity. nih.gov This suggests that increased steric bulk or specific electronic contributions from the tertiary amine are favorable for target engagement.
Further studies on C-6 substituents have explored a diverse range of amines and other moieties. The synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines has been achieved with various primary and secondary alkylamines, including those with aromatic and heteroaromatic functionalities like benzene, thiophene, and pyridine (B92270). researchgate.net In a different context, replacing a simple anilino group at C-6 with a more complex 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety led to a dramatic improvement in the metabolic stability of Tyk2 JH2 inhibitors. nih.gov Within this series, the introduction of a 2-pyridyl group on the new substituent enhanced cell permeability, which was attributed to the potential for forming intramolecular hydrogen bonds. nih.gov
The following table summarizes the impact of different substituents at the C-6 position on the binding affinity for Aβ plaques, as reported in one study. nih.gov
| Compound Type | Substituent at C-6 | Relative Binding Affinity |
|---|---|---|
| Primary Amine Analogue | -NH₂ | Low |
| Secondary Amine Analogue | -NHCH₃ | Moderate |
| Tertiary Amine Analogue | -N(CH₃)₂ | High |
| Halogen Analogue | -I | Higher than -Cl or -F |
| Thioether Analogue | -SCH₃ | High |
| Ether Analogue | -OCH₃ | Lower than -SCH₃ |
Modifications to the core imidazo[1,2-b]pyridazine ring system, including substitutions at positions other than C-3 and C-6, can also significantly influence biological activity. The C-2 position, in particular, has been a site of interest for structural variation.
In the pursuit of Aβ plaque imaging agents, the introduction of a phenyl ring at the C-2 position was found to be important for high binding affinity. nih.gov When the C-2 phenyl ring was replaced with pyridinyl or thiophenyl rings, a significant reduction in ligand binding was observed, indicating a specific requirement for the phenyl moiety in this position for this particular target. nih.gov
For antitubercular applications, SAR analysis of 3-methoxy-2-phenylimidazo[1,2-b]pyridazines revealed that the most active compounds featured a C-2 phenyl group bearing fluoro substituents. flinders.edu.au This highlights how substitution on appended rings can fine-tune the activity of the parent scaffold. In related antitubercular nitro-heterocycles, the replacement of phenyl groups with other heterocycles like pyridine or pyridazine (B1198779) was a successful strategy to improve aqueous solubility while retaining potency. researchgate.net This approach of "ring-hopping" or aza-substitution is a common tactic in medicinal chemistry to optimize pharmacokinetic properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of novel compounds and for providing insights into the molecular features that drive activity.
The development of a robust QSAR model begins with the calculation and selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. tiu.edu.iqresearchgate.net They can be broadly categorized into several classes:
1D Descriptors: Based on the chemical formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural fragments (e.g., number of hydrogen bond donors/acceptors). tiu.edu.iq
3D Descriptors: Calculated from the 3D conformation of the molecule, encompassing descriptors related to shape, volume, and surface area. nih.gov
Physicochemical Descriptors: Properties like lipophilicity (logP), polar surface area (PSA), and electronic properties derived from quantum chemical calculations (e.g., HOMO/LUMO energies). kfupm.edu.sa
In QSAR studies of heterocyclic compounds similar to imidazo[1,2-b]pyridazines, a wide array of descriptors have been employed. kfupm.edu.saresearchgate.net For example, models have been built using descriptors that encode specific pharmacophoric features, such as the distance between certain atom types. Examples include notringO_F_5B (the number of fluorine atoms within five bonds of a non-ring oxygen) and ringC_lipo_2B (the number of ring carbons within two bonds of a lipophilic atom). nih.gov The selection process often involves statistical methods to identify the most relevant descriptors and eliminate redundant or irrelevant ones to avoid overfitting the model. tiu.edu.iq
The following table provides examples of descriptor classes used in QSAR modeling. researchgate.net
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Number of N atoms | Basic composition |
| Topological (2D) | Wiener index, Kier & Hall connectivity | Molecular branching and connectivity |
| Geometric (3D) | Molecular surface area, Volume | Size and shape |
| Electrostatic (3D) | Partial charges on atoms, Dipole moment | Charge distribution |
| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Electronic properties and reactivity |
| Pharmacophore Features | H-bond donor/acceptor count, Aromatic ring count | Potential interaction points |
The validation of a QSAR model is a critical step to ensure its reliability, robustness, and predictive power. researchgate.net A model is considered valid only after it has passed a series of stringent statistical tests. Validation is typically divided into two main categories: internal validation and external validation. nih.gov
External Validation is considered the most rigorous test of a model's predictive ability. nih.gov It involves using the model developed on the training set to predict the biological activities of an independent set of compounds (the test set) that were not used during model development. researchgate.net The predictive power is evaluated using several statistical metrics, including the predicted R² (R²pred), which measures the correlation between the observed and predicted activities for the test set. nih.gov A high R²pred value (typically > 0.6) indicates that the model has good predictive power for new compounds. nih.govresearchgate.net
Key statistical parameters used for QSAR model validation are summarized below.
| Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | R² | Measures the goodness of fit for the training set. | > 0.6 |
| Leave-One-Out Cross-Validation Coefficient | Q² or q² | Measures the internal predictive ability of the model. | > 0.5 |
| External Validation Coefficient | R²pred | Measures the predictive ability on an external test set. | > 0.6 |
| Root Mean Square Error | RMSE | Represents the average deviation between predicted and observed values. | As low as possible |
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling and ligand-based design are pivotal in the absence of a high-resolution crystal structure of the target protein in complex with the ligand. These computational techniques help in identifying the essential structural features required for biological activity and in designing new, more potent analogs.
For the imidazo[1,2-b]pyridazine class of compounds, ligand-based design has been a key strategy. The core scaffold itself, an isostere of purines, provides a versatile template for interacting with various biological targets. The design of analogs often involves a systematic exploration of substituents at various positions of the bicyclic ring system to probe the steric, electronic, and hydrophobic requirements of the binding site.
While a specific pharmacophore model for 3-nitroimidazo[1,2-b]pyridazin-6-amine is not extensively documented in publicly available literature, models for related imidazopyridine and imidazo[1,2-b]pyridazine derivatives offer significant insights. For instance, computational studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogs as antimycobacterial agents have led to the generation of a five-featured pharmacophore hypothesis (HHPRR), comprising one positive ionic feature, two hydrophobic groups, and two aromatic rings. openpharmaceuticalsciencesjournal.com Such models suggest that a combination of hydrogen bonding, hydrophobic, and aromatic interactions are critical for activity.
Based on the structure of this compound and SAR data from related series, a putative pharmacophore model can be proposed. Key features would likely include:
A hydrogen bond acceptor: The nitro group at the 3-position is a strong electron-withdrawing group and a potential hydrogen bond acceptor.
A hydrogen bond donor/acceptor system: The amine group at the 6-position can act as both a hydrogen bond donor and acceptor.
An aromatic/heteroaromatic core: The imidazo[1,2-b]pyridazine ring system itself provides a scaffold for π-π stacking or other aromatic interactions.
The table below summarizes the key pharmacophoric features and their potential roles in biological activity, based on the analysis of related compounds.
| Pharmacophoric Feature | Position on Scaffold | Potential Interaction |
| Nitro Group | 3-position | Hydrogen bond acceptor, electronic modulation |
| Amine Group | 6-position | Hydrogen bond donor/acceptor, point of substitution |
| Imidazo[1,2-b]pyridazine Core | - | Aromatic interactions, scaffold for substitution |
Ligand-based design efforts have also focused on modifying the substituents at the 6-position. The introduction of various amine derivatives allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug-like characteristics. researchgate.net
Scaffold-Hopping Strategies in Lead Optimization
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a compound with a different, yet functionally similar, scaffold. This approach is used to discover novel intellectual property, improve potency, enhance pharmacokinetic properties, or circumvent toxicological issues associated with the original scaffold.
This specific scaffold-hopping strategy is illustrated below:
The resulting compound, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, demonstrated good in vitro activity against Trypanosoma brucei brucei. mdpi.com However, it also exhibited poor solubility, highlighting a common challenge in drug development that requires further optimization. mdpi.com
The table below presents a comparison of the parent scaffold and the hopped scaffold, along with the observed outcomes.
| Scaffold | Rationale for Hopping | Resulting Compound Example | Biological Activity Outcome |
| 3-Nitroimidazo[1,2-a]pyridine | Bioisosteric replacement of C-5 with Nitrogen to explore new chemical space and potentially improve properties. | 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Good activity against T. b. brucei but with poor solubility. mdpi.com |
Further scaffold-hopping endeavors have explored the replacement of the imidazo[1,2-b]pyridazine core with other bicyclic heteroaromatic systems to develop novel antituberculosis agents, indicating the broad applicability of this strategy in leveraging the SAR knowledge gained from this chemical class. researchgate.net
Investigation of Biological Activities and Molecular Mechanisms Pre Clinical Focus
Antimicrobial and Antiparasitic Potential
The 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold has demonstrated notable activity against a variety of microbial and parasitic organisms in laboratory settings.
Activity against Bacterial Pathogens (e.g., Mycobacterium tuberculosis)
While the broader class of imidazo[1,2-b]pyridazines has been explored for antimycobacterial properties, specific data on the activity of 3-nitroimidazo[1,2-b]pyridazin-6-amine against Mycobacterium tuberculosis is not available in the reviewed scientific literature. However, studies on related compounds, such as 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives, have shown significant in vitro activity against Mycobacterium tuberculosis and Mycobacterium marinum, with MIC90 values in the range of 0.63–1.26 μM nih.gov. Another class of related compounds, nitroimidazoles like TBA-354, have also demonstrated potent bactericidal activity against both replicating and nonreplicating Mycobacterium tuberculosis nih.gov. It is important to note that these are structurally distinct from this compound.
Activity against Fungal Strains
There is currently no available scientific literature detailing the activity of this compound against human fungal pathogens. Research into the antifungal properties of the imidazo[1,2-b]pyridazine (B131497) scaffold has been conducted, with some derivatives showing activity against various phytopathogenic fungi nih.gov. However, these findings are not directly applicable to human fungal infections. Other related heterocyclic compounds, such as pyrazolo-pyridazine and pyrazolo-cinnoline derivatives, have been investigated for their antibacterial and antifungal potential semanticscholar.org.
Activity against Protozoan Parasites (e.g., Giardia lamblia, Trypanosoma brucei, Leishmania infantum, Plasmodium falciparum, Trichomonas vaginalis)
The 3-nitroimidazo[1,2-b]pyridazine scaffold has shown significant promise as an antiparasitic agent. A study focused on this chemical structure revealed potent in vitro activity against a panel of protozoan parasites. This research highlighted that the presence of the nitro group is crucial for the observed antiparasitic effects.
One derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, demonstrated good in vitro activity against the bloodstream form of Trypanosoma brucei brucei with an EC50 of 0.38 µM mdpi.com. However, this particular compound showed limited solubility in culture media, which affected the assessment of its activity against Leishmania infantum mdpi.com.
While direct data for this compound is limited, the broader class of 3-nitroimidazo[1,2-b]pyridazine analogs has been evaluated against several protozoan parasites.
Table 1: In Vitro Antiparasitic Activity of a 3-Nitroimidazo[1,2-b]pyridazine Analog
| Parasite | EC50 (µM) |
|---|---|
| Trypanosoma brucei brucei | 0.38 |
| Leishmania infantum (axenic amastigotes) | > 1.6 |
| Leishmania infantum (promastigotes) | > 15.6 |
Data for 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine mdpi.com
Mechanisms of Action in Antimicrobial/Antiparasitic Contexts (e.g., Bioreductive Activation by Nitroreductases, Generation of Reactive Nitrogen Species, Phosphodiesterase Inhibition)
The mechanism of action for the antiparasitic activity of 3-nitroimidazo[1,2-b]pyridazines is believed to be linked to the presence of the nitro group. It is proposed that these compounds undergo bioreductive activation by nitroreductase enzymes within the target parasites. This process is thought to generate reactive nitrogen species, leading to nitrosative stress and subsequent cell death.
Initial research aimed to combine the structural elements of phosphodiesterase (PDE) inhibitors with a nitroimidazole scaffold to create a dual-action antiparasitic agent. However, further investigation revealed that for some analogs, the potent antiparasitic activity was primarily dependent on the nitro group and not on PDE inhibition.
Anticancer and Antiproliferative Activity
The cytotoxic potential of imidazo[1,2-b]pyridazine derivatives and related compounds has been investigated against various cancer cell lines.
In Vitro Cytotoxicity in Cancer Cell Lines (e.g., A-549, Hs-683, MCF-7, SK-MEL-28, B16-F10)
Specific cytotoxic data for this compound against the A-549 (lung carcinoma), Hs-683 (glioblastoma), MCF-7 (breast adenocarcinoma), SK-MEL-28 (melanoma), and B16-F10 (murine melanoma) cell lines are not available in the current body of scientific literature.
However, studies on structurally related compounds provide some insight into the potential of this chemical class. For instance, certain imidazo[1,2-a]pyridine (B132010) derivatives have been evaluated for their cytotoxicity. One such compound, containing a nitro group, showed activity against MCF-7 cells with an IC50 of 30.88 ± 14.44 µM and moderate cytotoxicity against B16-F10 cells with an IC50 of 64.81 ± 15.78 µM nih.gov. Another imidazopyridine derivative demonstrated high inhibitory activity against B16-F10 with an IC50 of 14.39 ± 0.04 µM nih.gov.
Furthermore, research on pyrazino[1,2-a]benzimidazole derivatives has shown selective cytotoxic effects on human glioblastoma cells nih.gov. Similarly, imidazo-pyrazole derivatives have been found to be effective against the SK-MEL-28 melanoma cell line researchgate.net. It is crucial to underscore that these findings pertain to related but distinct chemical structures and may not be extrapolated to this compound.
Table 2: In Vitro Cytotoxicity of Structurally Related Imidazo[1,2-a]pyridine Derivatives
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | Imidazo[1,2-a]pyridine with nitro group | 30.88 ± 14.44 |
| B16-F10 | Imidazo[1,2-a]pyridine with nitro group | 64.81 ± 15.78 |
| B16-F10 | Imidazo[1,2-a]pyridine with 2,4 difluorophenyl moiety | 14.39 ± 0.04 |
Data for structurally related imidazo[1,2-a]pyridine compounds, not this compound nih.gov
Cellular Mechanisms of Action (e.g., Induction of Apoptosis, Cell Cycle Arrest)
Derivatives of this compound have been shown to influence key cellular processes such as apoptosis and cell cycle progression. In a human neuroblastoma cell line (IMR-32), specific substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds demonstrated significant effects on cell viability and proliferation nih.govnih.gov.
One derivative, compound 5h (3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine), was found to induce cell death, with over 43% of cells dead at a concentration of 100 μM nih.govresearchgate.net. This cytotoxic effect was linked to the activation of caspase 3-mediated apoptosis nih.govnih.govresearchgate.net. Another related compound, 5c (3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine), mediated a dose-dependent decrease in cell proliferation nih.gov. Both of these compounds were observed to cause cell cycle arrest in the G0/G1 phase nih.gov.
While not a direct derivative, another compound from the broader imidazo[1,2-a]pyridine class, designated as compound 6, was also reported to induce G2/M cell cycle arrest and a significant increase in intrinsic apoptosis in melanoma and cervical cancer cells nih.gov. These findings suggest that the imidazopyridazine scaffold is a promising starting point for developing agents that can modulate fundamental cellular pathways.
Table 1: Cellular Mechanisms of Action of Selected Imidazo[1,2-b]pyridazine Derivatives
| Compound | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine (5h) | Human Neuroblastoma IMR-32 | Activation of caspase 3-mediated apoptosis | nih.govresearchgate.net |
| 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine (5c) | Human Neuroblastoma IMR-32 | Dose-dependent decrease in cell proliferation | nih.gov |
Kinase Inhibition Profiles (e.g., DYRKs, CLKs, FLT3-ITD, Bruton's Tyrosine Kinase)
The imidazo[1,2-b]pyridazine scaffold has been identified as a potent inhibitor of various protein kinases, which are critical regulators of cell signaling.
DYRKs and CLKs: Research into 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives has identified them as new inhibitors of several eukaryotic kinases. A number of these derivatives displayed selectivity for Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with IC50 values below 100 nM researchgate.netnih.gov. One compound, in particular, was found to be a selective product against CLK1 (IC50 = 82 nM), CLK4 (IC50 = 44 nM), and DYRK1A (IC50 = 50 nM) researchgate.netnih.gov.
FLT3-ITD: The FMS-like tyrosine kinase 3 (FLT3) is a significant target in acute myeloid leukemia (AML), especially in cases with internal tandem duplication (ITD) mutations nih.govnih.govresearchgate.netsemanticscholar.org. A series of imidazo[1,2-b]pyridazines have demonstrated high potency against FLT3 nih.govnih.govsemanticscholar.org. One specific derivative, compound 34f, exhibited nanomolar inhibitory activity against recombinant FLT3-ITD, with an IC50 value of 4 nM nih.govnih.gov. This compound also effectively inhibited the proliferation of FLT3-ITD-positive AML cell lines nih.govnih.gov.
There is currently no specific information available in the provided search results regarding the inhibition of Bruton's Tyrosine Kinase by this compound or its direct derivatives.
Table 2: Kinase Inhibition Profile of Selected Imidazo[1,2-b]pyridazine Derivatives
| Kinase Target | Derivative Class | Key Finding (IC50) | Reference |
|---|---|---|---|
| DYRK1A | 3,6-disubstituted imidazo[1,2-b]pyridazines | 50 nM | researchgate.netnih.gov |
| CLK1 | 3,6-disubstituted imidazo[1,2-b]pyridazines | 82 nM | researchgate.netnih.gov |
| CLK4 | 3,6-disubstituted imidazo[1,2-b]pyridazines | 44 nM | researchgate.netnih.gov |
Other Reported Biological Activities
Acetylcholinesterase (AChE) Inhibition
A significant area of investigation for 3-nitro-6-amino substituted imidazo[1,2-b]pyridazine derivatives has been their potent inhibitory activity against acetylcholinesterase (AChE), an enzyme critical to the progression of Alzheimer's disease nih.gov. Two compounds, 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine (5c) and 3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine (5h), have emerged as particularly potent inhibitors, with IC50 values of 50 nM and 40 nM, respectively nih.govresearchgate.netresearchgate.net. This level of activity positions them among the more effective new-generation AChE inhibitors under investigation nih.gov.
Table 3: Acetylcholinesterase (AChE) Inhibition by 3-Nitroimidazo[1,2-b]pyridazine Derivatives
| Compound | AChE IC50 | Reference |
|---|---|---|
| 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine (5c) | 50 nM | nih.govresearchgate.netresearchgate.net |
Anti-inflammatory Activity
The anti-inflammatory potential of the imidazo[1,2-b]pyridazine scaffold has also been documented. At higher concentrations, compounds 5c and 5h were found to inhibit the release of cyclooxygenase-2 (COX-2) and nitric oxide (NO) in primary rat microglial cells stimulated by bacterial lipopolysaccharide (LPS) nih.govnih.gov. Specifically, compound 5c at 100 μM significantly reduced LPS-mediated inducible nitric oxide synthase (iNOS) expression and nitric oxide release by 78% nih.gov. Other research has identified imidazo[1,2-b]pyridazine derivatives as potent inhibitors of I-kappa B kinase β (IKKβ), which led to the suppression of inflammation in animal models of arthritis nih.gov.
Antiviral Activity (e.g., against Human Picornaviruses)
A novel class of picornavirus inhibitors based on the imidazo[1,2-b]pyridazine nucleus has been discovered nih.gov. These compounds were designed as broad-spectrum antirhinoviral agents. One analogue, in particular, demonstrated potent and broad-spectrum activity against a panel of rhinoviruses and enteroviruses nih.gov. The research highlighted that the structural features of these compounds, such as the linker between the phenyl and imidazopyridazine moieties, significantly influence their antiviral activity nih.gov.
Neurodegenerative Disease Research Applications (e.g., Amyloid Plaque Binding)
The connection between AChE inhibition and Alzheimer's disease has made this compound derivatives relevant to neurodegenerative disease research nih.gov. Beyond enzyme inhibition, the broader pyridazine (B1198779) chemical structure has been explored for other applications in this field. For instance, a fluorescent pyridazine-based dye was designed to detect and image β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease nih.gov. This probe showed a high affinity for Aβ aggregates (KD = 0.35 µM) and was able to selectively stain plaques in the brain sections of transgenic mice, suggesting the potential of the pyridazine scaffold in developing diagnostic tools for Alzheimer's disease nih.gov.
Biological Target Identification and Validation Methodologies
The identification of specific biological targets for compounds based on the imidazo[1,2-b]pyridazine scaffold has been pursued through a combination of biochemical and cellular assays. These studies have highlighted the compound's interaction with key enzymes and signaling pathways.
Biochemical assays have been instrumental in identifying the direct molecular targets of imidazo[1,2-b]pyridazine derivatives. These compounds have shown potent inhibitory activity against several classes of enzymes, most notably protein kinases and cholinesterases.
Derivatives of 3-nitro-6-amino-imidazo[1,2-b]pyridazine have demonstrated potent inhibition of acetylcholinesterase (AChE), with some analogs exhibiting IC50 values in the nanomolar range. The imidazo[1,2-b]pyridazine scaffold is also recognized as a "versatile motif for protein kinase inhibition." researchgate.net Specific derivatives have been developed as highly potent and selective inhibitors for a range of kinases, including:
Tyrosine kinase 2 (Tyk2): A member of the Janus kinase (JAK) family, where inhibitors bind to the pseudokinase (JH2) domain, with some compounds achieving Ki values as low as 0.086 nM. nih.gov
Bruton's tyrosine kinase (BTK): A crucial enzyme in B cell signaling, with an imidazo[1,2-b]pyridazine derivative showing an IC50 of 1.3 nM. acs.org
Cyclin-dependent kinases (CDKs), DYRKs, and CLKs: Several derivatives have shown selectivity for these kinases with IC50 values below 100 nM. researchgate.net
I-kappa B Kinase (IKKβ): A key enzyme in the NF-κB signaling pathway involved in inflammation. nih.gov
Interestingly, while the scaffold shows broad kinase activity, studies on the antiparasitic effects of the 3-nitro variant against Giardia lamblia have shown that the presence of the nitro group itself is critical for its potent activity, which is not dependent on phosphodiesterase (PDE) inhibition.
| Target Enzyme | Compound Series/Scaffold | Potency (IC50/Ki) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 3-Nitro-6-amino-imidazo[1,2-b]pyridazine derivatives | 40–50 nM | researchgate.net |
| Tyk2 JH2 Domain | 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analog | 0.086 nM (Ki) | nih.gov |
| Bruton's Tyrosine Kinase (BTK) | Imidazo[1,2-b]pyridazine derivative (Compound 22) | 1.3 nM (IC50) | acs.org |
| DYRKs and CLKs | 3,6-Disubstituted imidazo[1,2-b]pyridazine derivatives | <100 nM (IC50) | researchgate.net |
Cellular assays have validated the biochemical findings by demonstrating the effects of these compounds on intracellular signaling pathways. By inhibiting key kinases, imidazo[1,2-b]pyridazine derivatives modulate downstream cellular events. For instance, the potent Tyk2 JH2 inhibitors have been shown to be highly effective in inhibiting the production of IFNγ in rat pharmacodynamic models. nih.gov Similarly, compounds developed as IKKβ inhibitors demonstrated suppression of TNFα, a key inflammatory cytokine, in vivo. nih.gov These assays confirm that the enzymatic inhibition observed in biochemical studies translates into functional modulation of critical disease-related pathways within a cellular context.
While biochemical and cellular assays have been the primary methods for target identification for the imidazo[1,2-b]pyridazine class of compounds, the use of advanced genetic approaches, such as CRISPR-Cas9 or RNA interference (RNAi) in model systems, is not extensively detailed in the available literature for this specific scaffold. Such techniques would be valuable for definitively validating the identified targets and uncovering potential off-target effects or novel mechanisms of action.
Pharmacokinetic and Pharmacodynamic Considerations in Pre-Clinical Models
The translation of a promising compound from a laboratory hit to a potential therapeutic agent is heavily dependent on its pharmacokinetic and pharmacodynamic properties. Pre-clinical studies on imidazo[1,2-b]pyridazine derivatives have focused on predicting and improving these characteristics.
Early-stage assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is critical for optimizing lead compounds. For the 3-nitroimidazo[1,2-b]pyridazine series, in silico predictions have suggested favorable drug-like properties, including low molecular weight and a calculated LogP (cLogP) in the range of 1.2 to 4.1.
More detailed pre-clinical studies on advanced analogs have provided valuable pharmacokinetic data. For example, a highly potent Tyk2 inhibitor based on the imidazo[1,2-b]pyridazine scaffold demonstrated good to excellent pharmacokinetic profiles across multiple species. nih.gov Notably, this compound exhibited high oral bioavailability in rats (114%) and mice (86%). nih.gov Structure-activity relationship studies have also shown that metabolic stability can be dramatically improved by modifying certain positions on the scaffold. nih.gov For instance, replacing an anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety led to significantly better metabolic stability. nih.gov Furthermore, the introduction of a 2-pyridyl group enhanced Caco-2 permeability, an in vitro measure of intestinal absorption, which was attributed to its ability to form intramolecular hydrogen bonds. nih.gov
| Species | Clearance (mL/min/kg) | Oral Bioavailability (%) |
|---|---|---|
| Mouse | 16 | 86% |
| Rat | 7.8 | 114% |
| Dog | 25 | 50% |
| Cynomolgus Monkey | 17 | 46% |
Computational Drug Design and Molecular Modeling Approaches
Molecular Docking Studies with Identified Biological Targets
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely applied to forecast the interaction between a small molecule ligand and a protein's active site, offering valuable information on the binding mode and affinity. For the imidazo[1,2-b]pyridazine (B131497) series, docking studies have been pivotal in elucidating their mechanism of action against various biological targets, including protein kinases and parasitic enzymes. researchgate.netresearchgate.netnih.gov
The imidazo[1,2-b]pyridazine scaffold is recognized as a versatile motif for inhibiting protein kinases. researchgate.net Docking studies reveal that this heterocyclic system often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the protein's hinge region. For instance, in studies of Tyrosine Kinase 2 (Tyk2) inhibitors, the imidazo[1,2-b]pyridazine core forms hydrogen bonds with the backbone NH and carbonyl groups of Val690 in the hinge region. nih.gov
While specific docking studies for 3-Nitroimidazo[1,2-b]pyridazin-6-amine are not extensively detailed in the provided results, analysis of related compounds provides a clear model for its likely interactions. The 6-amino group is positioned to form hydrogen bonds, while the core heterocycle engages in hydrophobic and π-stacking interactions within the ATP-binding pocket. nih.gov In a study on related triazolo[4,3-b]pyridazine derivatives targeting c-Met and Pim-1 kinases, the docking analysis showed key interactions at the ATP-binding site. rsc.org Similarly, for imidazo[1,2-b]pyridazine-based inhibitors of Tyk2, a key interaction involves a hydrogen bond network near the gatekeeper residue, where substituents on the core scaffold interact with residues like Lys642 and Glu688 through bridging water molecules. nih.gov The nitro group at the 3-position, being a strong electron-withdrawing group, significantly influences the electronic properties of the scaffold and can participate in polar interactions or alter the geometry of binding.
Table 1: Predicted Protein-Ligand Interactions for Imidazo[1,2-b]pyridazine Scaffolds with Kinase Targets This table is a representative summary based on data for analogous compounds.
| Target Protein | Interacting Residues (Example) | Type of Interaction | Reference Compound Class |
|---|---|---|---|
| Tyk2 JH2 Domain | Val690 (Hinge) | Hydrogen Bond | 6-((dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine |
| Tyk2 JH2 Domain | Lys642, Glu688 | Hydrogen Bond (via water) | 6-((dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine |
| c-Met Kinase | Met1160, Tyr1230 | Hydrogen Bond, π-π Stacking | Triazolo[4,3-b]pyridazine |
| Pim-1 Kinase | Glu121, Leu120 | Hydrogen Bond, Hydrophobic | Triazolo[4,3-b]pyridazine |
Scoring functions are essential components of molecular docking programs that estimate the binding affinity between the ligand and its target. nih.gov These functions calculate a score that ranks different binding poses, with lower scores typically indicating more favorable binding. Common scoring functions include GoldScore, ChemPLP, and X-Score. nih.gov However, predicting binding affinity accurately remains a significant challenge. semanticscholar.org
For imidazo[1,2-b]pyridazine derivatives, docking scores have been correlated with experimental biological activity, such as IC₅₀ values. researchgate.net In the development of inhibitors for Breakpoint Cluster Region-Abelson (BCR-ABL) kinase, structure-guided design using docking helped optimize a series of imidazo[1,2-b]pyridazine derivatives to achieve low nanomolar IC₅₀ values against both the native kinase and its resistant T315I mutant. nih.gov The calculated binding energies (e.g., in kcal/mol) from docking simulations serve as a qualitative or semi-quantitative guide to prioritize compounds for synthesis and biological testing. To enhance prediction accuracy, methods like Knowledge-Guided Scoring (KGS) have been developed, which adjust the binding score of a query complex based on known data from a reference complex, thereby reducing prediction errors. nih.gov
Molecular Dynamics (MD) Simulations of Compound-Target Complexes
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the protein and ligand over time. researchgate.net This technique is crucial for assessing the stability of the predicted binding mode and understanding the flexibility of the protein-ligand complex. nih.gov
MD simulations are used to validate the stability of docking poses. A stable complex is generally indicated by a low root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions over the simulation period. researchgate.net For a series of pyrazolopyrimidine analogs, MD simulations showed that the ligand-protein complex with the highest binding affinity also demonstrated great stability in the binding pocket. nih.gov Such simulations can reveal dynamic hydrogen bonds and other interactions that are not apparent in a static docked structure. Analysis of the root-mean-square fluctuation (RMSF) can highlight local changes and flexibility in different parts of the protein chain upon ligand binding. researchgate.net
MD simulations can be coupled with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the free energy of binding. semanticscholar.org These calculations provide a more accurate estimation of binding affinity than docking scores alone because they account for solvent effects and entropic changes. semanticscholar.org For a set of 2-aminobenzamide (B116534) histone deacetylase (HDAC) inhibitors, a significant correlation was found between the binding free energy values calculated from MD simulations and the in vitro inhibitory activities. semanticscholar.org This approach allows for a more reliable ranking of compounds and helps in the rational design of derivatives with improved potency. semanticscholar.org Applying such methods to the this compound-target complex would refine the initial binding affinity predictions from docking and provide a more robust rationale for its biological activity.
Virtual Screening Methodologies for Novel Ligand Discovery
Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. idrblab.org VS can be either structure-based (requiring a 3D structure of the target) or ligand-based (using the structure of known active ligands). idrblab.org This approach complements high-throughput screening by enriching the hit rate and expanding the accessible chemical space. idrblab.org
An innovative, pre-competitive virtual screening collaboration was successfully used to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis. rsc.orgresearchgate.net By probing multiple proprietary pharmaceutical company libraries, researchers were able to rapidly expand the structure-activity relationship (SAR) for the chemotype, leading to improved antiparasitic activity and selectivity. rsc.org A similar strategy could be employed for this compound, using its structure as a query to screen large compound databases for analogs with potentially improved or novel activities. Both ligand-based similarity searching and structure-based docking could be used to identify new imidazo[1,2-b]pyridazine derivatives, which could then be synthesized and tested, accelerating the discovery of new lead compounds. nih.gov
De Novo Drug Design Based on the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, leading to a surge of interest in its use for de novo drug design. nih.gov This approach involves the computational construction of novel molecules that are predicted to have high affinity and selectivity for a specific biological target. By leveraging structural information from target proteins and known ligands, researchers can design new imidazo[1,2-b]pyridazine derivatives with potentially improved pharmacological profiles. nih.gov
A common strategy in the de novo design of imidazo[1,2-b]pyridazine-based compounds is structure-based design, which relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography. nih.govtandfonline.com This information allows for the rational design of molecules that can fit precisely into the binding site of the target and form key interactions.
One notable application of de novo design is in the development of protein kinase inhibitors. For instance, researchers have utilized the imidazo[1,2-b]pyridazine scaffold to design inhibitors for a variety of kinases, including p38 MAP kinase, c-Met, VEGFR2, and Haspin. nih.govtandfonline.comnih.gov In the case of p38 MAP kinase inhibitors, a structure-based design strategy was employed to transform an existing scaffold into novel imidazo[1,2-b]pyridazine derivatives. nih.gov This approach led to the identification of potent inhibitors, with some compounds, like a pyridine (B92270) N-oxide derivative, showing significant in vivo efficacy in animal models. nih.gov
Similarly, in the pursuit of dual c-Met and VEGFR2 kinase inhibitors, co-crystal structural information was used to guide the design of para-substituted imidazo[1,2-b]pyridazine derivatives. nih.gov This led to the identification of compounds capable of suppressing both kinase activities. nih.gov Further optimization, guided by the aim of creating a rigid conformation through intramolecular hydrogen bonds, resulted in highly potent inhibitors. nih.gov
The design of selective Haspin inhibitors also benefited from a combination of crystal structures and effective docking models. tandfonline.comtandfonline.com This dual approach facilitated the rapid optimization of lead structures, resulting in inhibitors with potent in vitro activity against Haspin, with IC50 values ranging from 6 to 100 nM. tandfonline.com These inhibitors also demonstrated anti-proliferative properties in various cancer cell lines. tandfonline.comtandfonline.com
More recently, the imidazo[1,2-b]pyridazine ring system was identified as an attractive scaffold for designing brain-penetrant glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors. acs.org An analysis of dipole interactions suggested that the imidazo[1,2-b]pyridazine scaffold could adopt a favorable bioactive conformation. acs.org This computational insight guided the synthesis of subtype 1 imidazo[1,2-b]pyridazine analogues with substituents at the 3-position, which were confirmed to bind to the hinge region of GSK-3β through X-ray crystallography. acs.org
Beyond kinase inhibitors, molecular modeling has been used to investigate imidazo[1,2-b]pyridazine derivatives as potential treatments for neurological conditions. For example, the interaction of 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid and 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid with human Cav3.1 voltage-gated calcium channels was modeled to understand their anti-seizure activity. nih.gov The calculated binding modes of these compounds provided a foundation for future rational optimization of this class of molecules as potential antiepileptic drugs. nih.gov
The table below summarizes the findings from various de novo design studies on imidazo[1,2-b]pyridazine derivatives.
| Compound/Derivative Class | Target | Key Findings |
| Imidazo[1,2-b]pyridazine derivatives | p38 MAP kinase | A pyridine N-oxide derivative exhibited potent inhibition of p38 MAP kinase and in vivo efficacy in a rat collagen-induced arthritis model. nih.gov |
| Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine derivatives | c-Met and VEGFR2 | An imidazo[1,2-a]pyridine derivative with a 6-methylpyridone ring showed strong dual inhibition with IC50 values of 1.9 nM for c-Met and 2.2 nM for VEGFR2. nih.gov |
| Disubstituted imidazo[1,2-b]pyridazine derivatives | Haspin kinase | The best inhibitors exhibited potent in vitro inhibitory activity on Haspin with IC50 values between 6 and 100 nM. tandfonline.com |
| 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | β-amyloid plaques | Showed high binding affinity with a Ki value of 11.0 nM for synthetic Aβ1−40 aggregates. nih.gov |
| 3,6-Disubstituted imidazo[1,2-b]pyridazine derivatives | Protein kinases | Compound 20a was identified as a selective inhibitor of CLK1 (IC50 = 82 nM), CLK4 (IC50 = 44 nM), DYRK1A (IC50 = 50 nM), and PfCLK1 (IC50 = 32 nM). nih.gov |
Future Perspectives and Research Directions
Exploration of Novel Synthetic Routes and Advanced Analog Libraries
The imidazo[1,2-b]pyridazine (B131497) core is a privileged scaffold in drug discovery. nih.gov Future synthetic efforts will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for its construction and functionalization. nih.gov Traditional synthesis often involves the condensation of a 3-amino-6-halopyridazine with an α-bromoketone. researchgate.net However, recent advancements aim to bypass expensive transition metal catalysts and harsh reaction conditions. nih.gov
A key area of development is the C-6 amination of the 3-bromoimidazo[1,2-b]pyridazine (B100983) heterocycle. An efficient, metal-free method has been developed that utilizes cesium fluoride (B91410) (CsF) and a phase transfer catalyst, achieving high yields with a broad range of amines. nih.govnih.gov This approach significantly reduces the amount of toxic fluoride required compared to previous methods and avoids costly, air-sensitive catalysts. nih.gov
Future work will involve expanding the substrate scope to create diverse analog libraries. By employing modern synthetic strategies like metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and C-H activation, chemists can introduce a wide variety of substituents at different positions of the imidazo[1,2-b]pyridazine ring. nih.gov This will allow for a systematic exploration of the structure-activity relationship (SAR), generating advanced libraries of compounds for biological screening. mdpi.com The development of one-pot or tandem reactions that build the core and introduce diversity in a single sequence will be a major goal to accelerate the discovery process. nih.gov
Deeper Elucidation of Molecular Mechanisms of Action and Target Specificity
Derivatives of the imidazo[1,2-b]pyridazine scaffold are known to act as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. aacrjournals.org The core structure is known to bind to the hinge region of kinases, while substitutions at various positions dictate potency and selectivity. nih.gov
Extensive research has identified imidazo[1,2-b]pyridazines as inhibitors of a range of kinases, including:
PIM kinases: These are targets in hematopoietic malignancies. semanticscholar.orgnih.gov
IKKβ: An important kinase in inflammatory pathways. researchgate.net
Tropomyosin receptor kinases (TRKs): Targets for cancers with specific genetic alterations. mdpi.com
DYRKs and CLKs: Kinases involved in cellular regulation and implicated in protozoan infections. aacrjournals.org
Transforming growth factor-β activated kinase (TAK1): A target in multiple myeloma. nih.gov
For 3-Nitroimidazo[1,2-b]pyridazin-6-amine specifically, future research must focus on identifying its precise molecular targets. While the broader scaffold has known kinase targets, the unique electronic properties conferred by the 3-nitro and 6-amino groups may lead to novel target specificity. High-resolution crystal structures of the compound bound to its target proteins will be essential to understand the binding mode and guide the design of more selective and potent inhibitors. semanticscholar.org Investigating off-target effects will also be critical to build a comprehensive understanding of its biological activity.
Table 1: Kinase Inhibition Profile of Selected Imidazo[1,2-b]pyridazine Derivatives This table presents data for representative compounds from the broader imidazo[1,2-b]pyridazine class to illustrate the scaffold's potential as a kinase inhibitor.
| Compound | Target Kinase | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Compound 15m (A TRK inhibitor) | TRKWT | 0.08 nM | mdpi.com |
| Compound 15m (A TRK inhibitor) | TRKG595R (mutant) | 2.14 nM | mdpi.com |
| Compound 20a (A DYRK/CLK inhibitor) | DYRK1A | 50 nM | aacrjournals.org |
| Compound 20a (A DYRK/CLK inhibitor) | PfCLK1 | 32 nM | aacrjournals.org |
| Compound 26 (A TAK1 inhibitor) | TAK1 | 55 nM | nih.gov |
Strategies for Overcoming Solubility Challenges for Enhanced Biological Activity
A significant hurdle in the development of the 3-nitroimidazo[1,2-b]pyridazine (B98374) series is poor aqueous solubility. One study reported that despite good in vitro activity against Trypanosoma brucei brucei, the low solubility of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine in culture media hindered further biological evaluation. metwarebio.com This is a common challenge for many heterocyclic drug candidates.
Future research must prioritize strategies to enhance the aqueous solubility of this compound class. The primary approach involves the introduction of more polar functional groups or substituents onto the scaffold. metwarebio.com For example, research on the related 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold showed that adding a pyridinyl group significantly improved aqueous solubility, microsomal stability, and gastrointestinal permeability, making it a more viable candidate for in vivo studies. nih.gov Similar strategies, such as incorporating morpholine (B109124) or piperazine (B1678402) moieties, have been shown to improve the physicochemical properties and bioavailability of imidazo[1,2-b]pyridazine-based kinase inhibitors. nih.gov
Other formulation-based strategies could also be explored, such as the use of amorphous solid dispersions, co-crystals, or nano-formulations, although the core focus remains on medicinal chemistry approaches to intrinsically improve the molecule's properties.
Investigation of Bioreductive Activation Pathways and Prodrug Design Concepts
The 3-nitro group is a key feature that positions this compound as a potential hypoxia-activated prodrug (HAP). nih.govyoutube.com HAPs are inactive molecules that are selectively activated to a cytotoxic form under the low-oxygen (hypoxic) conditions characteristic of solid tumors. youtube.com This provides a basis for tumor-selective therapy.
The activation mechanism involves the enzymatic reduction of the nitroaromatic group. nih.gov In well-oxygenated normal tissues, the initial one-electron reduction product, a nitro radical anion, is rapidly re-oxidized back to the parent compound in a "futile cycle". nih.gov However, in the absence of sufficient oxygen within a tumor, the reduction can proceed through further steps, generating reactive species like nitroso and hydroxylamine (B1172632) intermediates, which ultimately lead to a cytotoxic effector molecule. nih.gov
Future investigations should focus on:
Identifying the specific intracellular oxidoreductase enzymes responsible for the bioreduction of this compound.
Characterizing the reduced metabolites and the ultimate cytotoxic species.
Confirming that its activation is indeed oxygen-dependent.
This understanding will enable the rational design of more advanced prodrugs, potentially by modifying the effector portion of the molecule that is released upon activation to enhance its potency or by fine-tuning the electronic properties of the nitroimidazo[1,2-b]pyridazine core to optimize the reduction potential for activation in specific tumor environments.
Integration of Omics Technologies for Comprehensive Biological Profiling
To fully understand the biological impact of this compound, the integration of "omics" technologies is essential. These high-throughput methods provide a global view of cellular changes in response to a compound. nih.govresearchgate.net
Genomics/Transcriptomics: Analyzing changes in gene expression (RNA levels) after treatment can reveal the cellular pathways that are modulated by the compound. This can help identify its mechanism of action, uncover unexpected off-target effects, and discover biomarkers of response or resistance. metwarebio.com
Proteomics: This involves the large-scale study of proteins. Proteomic analysis can directly identify the protein targets of a drug and quantify changes in protein expression and post-translational modifications (like phosphorylation), which is particularly relevant for kinase inhibitors. researchgate.netnih.gov
Metabolomics: As the study of small molecules or metabolites, metabolomics provides a real-time snapshot of the physiological state of a cell. longdom.orgnih.gov Profiling the metabolome can reveal how the compound alters cellular metabolism, which is crucial for understanding its effects in cancer, as cancer cells exhibit significant metabolic reprogramming. nih.govlongdom.org
By combining these omics datasets, researchers can build a comprehensive systems-level understanding of the drug's activity, mechanism of toxicity, and potential for therapeutic application. nih.gov This integrated approach is becoming a cornerstone of modern drug discovery for identifying and validating novel therapeutic candidates. youtube.com
Development of Advanced Pre-Clinical Models for Efficacy Evaluation
Evaluating the therapeutic potential of this compound requires robust and relevant preclinical models. While early assessments can be done in cell culture, moving to more complex systems is critical. researchgate.net
For its potential as a kinase inhibitor, models would include:
Engineered cell lines: Using cell lines, such as Ba/F3, that are engineered to be dependent on the specific kinase of interest for their survival and growth. nih.govmdpi.com
Xenograft models: Implanting human tumor cells into immunocompromised mice to evaluate the compound's ability to inhibit tumor growth in vivo.
For its potential as a hypoxia-activated prodrug, models must incorporate a hypoxic microenvironment:
3D Spheroid cultures: These three-dimensional cell cultures can develop hypoxic cores, providing a better in vitro model than standard monolayer cultures.
Patient-derived xenografts (PDX): These models, where tumor tissue from a patient is implanted in mice, better recapitulate the heterogeneity and microenvironment of human tumors.
Syngeneic models: Using immunocompetent mice with murine tumors allows for the study of the interplay between the drug, the tumor, and the host immune system.
Furthermore, given that imidazo[1,2-b]pyridazine derivatives have been explored in models of inflammatory diseases like arthritis, expanding preclinical evaluation into relevant inflammation and autoimmune disease models could uncover additional therapeutic opportunities. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Nitroimidazo[1,2-b]pyridazin-6-amine?
- Methodology : The compound is typically synthesized via cyclocondensation of 3-aminopyridazine derivatives with α-haloketones, followed by nitration at the 3-position. For example, a reported route involves reacting 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane to form the imidazo core, followed by nitration using HNO₃/H₂SO₄ .
- Key Considerations : Monitor reaction temperature to avoid over-nitration, and use TLC or HPLC to track intermediate formation.
Q. How can researchers confirm the purity and structural integrity of synthesized this compound?
- Methodology :
- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological assays).
- Spectroscopy :
- ¹H/¹³C NMR for functional group verification (e.g., nitro group at δ 8.5–9.0 ppm).
- HRMS for molecular ion confirmation (expected [M+H]⁺ for C₆H₅N₅O₂: 180.0423).
- Elemental Analysis to validate empirical formula .
Advanced Research Questions
Q. What strategies optimize the regioselectivity of nitration in imidazo[1,2-b]pyridazine derivatives?
- Methodology :
- Electronic Effects : Electron-donating groups (e.g., -NH₂) direct nitration to the para position. For 3-Nitro derivatives, steric hindrance and directing groups must be balanced.
- Reagent Choice : Use mixed acid (HNO₃/H₂SO₄) for controlled nitration. Alternative methods like acetyl nitrate (AcONO₂) in acetic anhydride may reduce side reactions .
- Data Analysis : Compare HPLC retention times and NMR spectra of isomers to identify dominant products.
Q. How can X-ray crystallography resolve ambiguities in the nitro group orientation of this compound?
- Methodology :
- Crystal Growth : Use slow evaporation from DMSO/EtOH mixtures.
- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement : Use SHELXL for small-molecule refinement. Validate with R-factor (<0.05) and residual electron density maps .
Q. What in vitro assays are suitable for evaluating the kinase inhibition potential of this compound?
- Methodology :
- Kinase Profiling : Use ADP-Glo™ assays against Pim-1, Pim-2, and Pim-3 kinases (structural analogs like SGI-1776 show IC₅₀ values of 7–363 nM ).
- Dose-Response Curves : Test concentrations from 1 nM to 10 µM; calculate IC₅₀ using GraphPad Prism.
- Selectivity Screening : Include off-target kinases (e.g., EGFR, AKT) to assess specificity .
Data Contradiction and Validation
Q. How should researchers address discrepancies in biological activity data across studies?
- Case Study : If SAR studies report conflicting IC₅₀ values for nitro-substituted derivatives:
Replicate Experiments : Ensure consistent assay conditions (e.g., ATP concentration, incubation time).
Structural Validation : Re-analyze compound purity and stereochemistry via XRD or 2D NMR.
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding poses with active analogs like CHR-6494 .
Structure-Activity Relationship (SAR) Table
| Substituent | Position | Biological Activity (IC₅₀) | Key Reference |
|---|---|---|---|
| -NO₂ | 3 | Pim-1: 7 nM | |
| -CF₃O (SGI-1776) | 3 | Pim-3: 69 nM | |
| -CH₃ (2,8-Dimethyl) | 2,8 | Anti-inflammatory (EC₅₀: 1 µM) |
Key Recommendations
- Synthetic Optimization : Use flow chemistry for hazardous nitration steps to improve safety and yield .
- Biological Assays : Include positive controls (e.g., SGI-1776) to benchmark activity .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
